1-[(4-nitrophenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
Description
This compound belongs to the spirocyclic piperidine-quinazoline family, characterized by a unique spirojunction at the piperidine and quinazoline rings. Spirocyclic systems like this are valued in drug discovery for their conformational rigidity and ability to mimic bioactive scaffolds .
Properties
IUPAC Name |
1'-[(4-nitrophenyl)methyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18-16-3-1-2-4-17(16)20-19(21-18)9-11-22(12-10-19)13-14-5-7-15(8-6-14)23(25)26/h1-8,20H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFKTTSEXRDHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=CC=CC=C3C(=O)N2)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperidine ring and the nitrophenyl group. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and piperidines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The quinazoline moiety is known to interact with tyrosine kinases, which play a crucial role in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Electronic Effects : The nitro group in the target compound significantly increases electron deficiency at the piperidine nitrogen compared to methyl or benzyl substituents, which may alter reactivity in acyl transfer or redox reactions .
- Biological Implications : Compounds with trifluoromethoxy or fluoro substituents (e.g., ) show enhanced anti-inflammatory or metabolic stability, whereas the nitro group’s role in bioactivity remains underexplored but could modulate target binding via polarization.
Reactivity and Stability
- Nitro Group Reactivity : The nitro substituent may participate in catalytic hydrogenation (to amine) or nucleophilic aromatic substitution, unlike inert methyl or fluoro groups .
- Spirocycle Stability : Conformational rigidity of the spiro system is retained across analogues, but the nitro group’s steric bulk could affect ring puckering dynamics .
Biological Activity
1-[(4-nitrophenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a spiro connection between a piperidine and a quinazoline moiety. Its molecular formula is with a molecular weight of approximately 313.35 g/mol. The presence of the nitrophenyl group is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The mechanism of action is thought to involve the inhibition of critical enzymes and pathways related to cell proliferation and survival .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Related Compound A | MCF7 | 5.0 |
| Related Compound B | HT29 | 10.0 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The nitrophenyl group can interact with various enzymes, potentially leading to irreversible inhibition through covalent modification.
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity in cancer cells .
Case Studies
A notable study investigated the synthesis and biological evaluation of derivatives of spiro-piperidine compounds. The results indicated that modifications on the nitrophenyl group significantly influenced the anticancer activity. For example, derivatives with electron-withdrawing groups showed enhanced cytotoxic effects compared to their electron-donating counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
